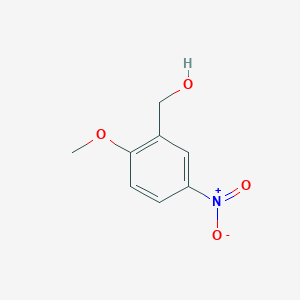
(2-甲氧基-5-硝基苯基)甲醇
描述
“(2-Methoxy-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-nitrophenyl)methanol” is represented by the InChI code1S/C8H9NO4/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-4,10H,5H2,1H3 . This indicates that the compound has 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Physical And Chemical Properties Analysis
“(2-Methoxy-5-nitrophenyl)methanol” is a solid at room temperature . It has a molecular weight of 183.16 .科学研究应用
1. 反应和合成过程
(2-甲氧基-5-硝基苯基)甲醇在各种反应和合成过程中发挥作用。它参与了氧唑烯与双烯体的Diels–Alder反应,展示了它在有机合成和复杂有机化合物形成中的实用性。这些反应可以产生内、外加合物,表明它在化学合成中的多功能性(Ibata等,1986)。此外,该化合物参与了环状羟肟酸和内酰胺的合成,突显了它在制药化学中的重要性(Hartenstein & Sicker, 1993)。
2. 分子相互作用和光化学反应
研究表明(2-甲氧基-5-硝基苯基)甲醇参与了光化学反应,如5-硝基呋酰胺在甲醇中的光解。这突显了它在研究光化学过程和设计光响应材料中的潜在应用(Powers, 1971)。此外,该化合物与其他分子在特定反应中的相互作用,比如它在羟丙基-p-硝基苷酸酯的甲醇解中的作用,为了解其催化能力和反应机制提供了见解(Tsang et al., 2003)。
3. 在化学传感和检测中的作用
(2-甲氧基-5-硝基苯基)甲醇在化学传感器的开发中也具有重要意义。例如,它是用于检测Al3+离子的席夫碱受体的一部分,展示了它在分析化学和环境监测领域的相关性(Manna et al., 2020)。
4. 催化和表面科学
该化合物被用于涉及催化和表面科学的研究。它已被用于探测金属氧化物催化剂表面位点的性质,为工业过程中更高效催化剂的开发提供了宝贵信息(Wu et al., 2012)。
作用机制
Target of Action
The primary target of (2-Methoxy-5-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . PqsD plays a crucial role in the production of signal molecules, which are essential for bacterial cell-to-cell communication .
Mode of Action
(2-Methoxy-5-nitrophenyl)methanol interacts with its target, PqsD, in a tight-binding mode . This interaction inhibits the function of PqsD, thereby disrupting the production of signal molecules in Pseudomonas aeruginosa . This disruption can lead to a decrease in biofilm formation and cell-to-cell communication within the bacterial community .
Biochemical Pathways
The inhibition of PqsD affects the quorum sensing (QS) pathway in Pseudomonas aeruginosa . QS is a cell-to-cell communication system used by bacteria to behave collectively rather than as individuals . By inhibiting PqsD, (2-Methoxy-5-nitrophenyl)methanol disrupts this communication system, leading to changes in gene expression and potentially affecting the bacteria’s ability to form biofilms .
Pharmacokinetics
The compound’s interaction with pqsd suggests it may have a good binding affinity
Result of Action
The inhibition of PqsD by (2-Methoxy-5-nitrophenyl)methanol leads to a decrease in the production of signal molecules in Pseudomonas aeruginosa . This can result in reduced biofilm formation and disrupted cell-to-cell communication within the bacterial community . These effects could potentially make the bacteria more susceptible to antibiotic treatment .
Action Environment
The action of (2-Methoxy-5-nitrophenyl)methanol can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the pH of the environment, as changes in pH can affect the compound’s stability and its interaction with its target . Additionally, the presence of other compounds or substances in the environment could potentially interfere with the compound’s action
安全和危害
“(2-Methoxy-5-nitrophenyl)methanol” is classified under the GHS07 hazard class . The associated hazard statements include H302, which indicates that the compound is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
属性
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVYUOCVDRLAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589687 | |
| Record name | (2-Methoxy-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-nitrophenyl)methanol | |
CAS RN |
5804-49-9 | |
| Record name | (2-Methoxy-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

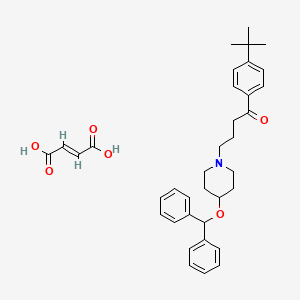
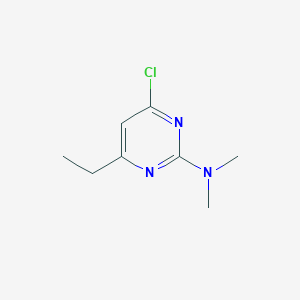
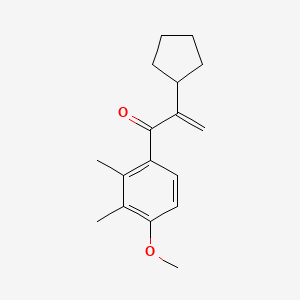

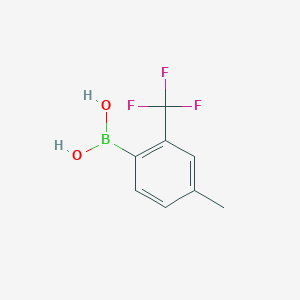
![Methyl 3-amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoate hydrochloride](/img/structure/B1603244.png)

![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)
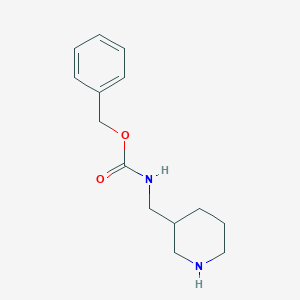
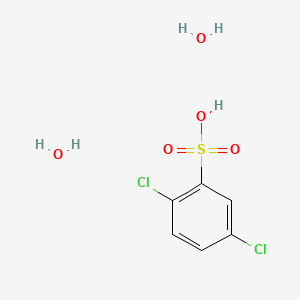

![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)
